![molecular formula C10H11NO2 B1339804 4,5-dimethoxy-2-methylbenzonitrile CAS No. 58814-69-0](/img/structure/B1339804.png)
4,5-dimethoxy-2-methylbenzonitrile
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Overview
Description
4,5-dimethoxy-2-methylbenzonitrile is an organic compound with the molecular formula C10H11NO2 It is a derivative of benzonitrile, characterized by the presence of two methoxy groups and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-dimethoxy-2-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4,5-dimethoxy-2-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile . The reaction conditions typically involve the use of a solvent such as dimethylformamide (DMF) and a dehydrating agent like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).
Industrial Production Methods
In an industrial setting, the production of benzonitrile, 4,5-dimethoxy-2-methyl- may involve the ammoxidation of 4,5-dimethoxy-2-methyltoluene. This process includes the reaction of the toluene derivative with ammonia and oxygen in the presence of a catalyst, such as vanadium oxide, at elevated temperatures . This method is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethoxy-2-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: 4,5-Dimethoxy-2-methylbenzoic acid.
Reduction: 4,5-Dimethoxy-2-methylbenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-dimethoxy-2-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzonitrile, 4,5-dimethoxy-2-methyl- involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methoxy groups can influence the compound’s electronic properties and reactivity. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: The parent compound, lacking the methoxy and methyl groups.
4-Methylbenzonitrile: Similar structure but without the methoxy groups.
4,5-Dimethoxybenzonitrile: Lacks the methyl group.
Uniqueness
4,5-dimethoxy-2-methylbenzonitrile is unique due to the combined presence of methoxy and methyl groups, which can significantly alter its chemical and physical properties compared to its analogs.
Biological Activity
4,5-Dimethoxy-2-methylbenzonitrile (CAS Number: 58814-69-0) is an aromatic compound characterized by two methoxy groups and a nitrile functional group attached to a methyl-substituted benzene ring. Its molecular formula is C_{11}H_{13}N O_{2} with a molecular weight of approximately 191.18 g/mol. The presence of electron-donating methoxy groups can significantly influence its biological activity and reactivity in various chemical environments.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, particularly in antimicrobial properties and interactions with biological targets.
Antimicrobial Properties
Studies have shown that compounds with structural similarities to this compound may possess antimicrobial properties. These properties are attributed to the ability of the compound to disrupt microbial cell membranes or interfere with metabolic processes within the microorganisms.
The unique arrangement of methoxy and nitrile groups in this compound contributes significantly to its distinct properties. The electron-donating nature of the methoxy groups enhances its reactivity towards various biological targets. For instance, molecular docking studies suggest that this compound can bind effectively to specific receptors, potentially influencing signaling pathways related to inflammation and cell proliferation .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Chemical Formula | Key Features |
---|---|---|
4-Methoxybenzonitrile | C_{9}H_{9}N O | Lacks additional methoxy group; simpler structure. |
3-Methoxy-4-nitrobenzonitrile | C_{9}H_{8}N O_{3} | Contains a nitro group; different reactivity. |
2-Methyl-4,5-dimethoxybenzonitrile | C_{11}H_{13}N O_{2} | Same substituents but different positioning. |
4,5-Dimethoxybenzaldehyde | C_{10}H_{12}O_{3} | Aldehyde instead of nitrile; different applications. |
This table highlights the distinctiveness of this compound in terms of its functional groups and potential applications.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives of benzonitriles exhibited significant antibacterial activity against various strains of bacteria, suggesting that this compound could be explored further for its potential as an antimicrobial agent.
- Receptor Interaction : Molecular docking studies indicated that the compound could effectively bind to adenosine receptors, which play a crucial role in various physiological processes including inflammation and immune response. This suggests potential therapeutic applications in treating conditions influenced by these pathways .
- Pharmacokinetics : Further investigations into the pharmacokinetic profiles of similar compounds revealed promising results regarding their stability and bioavailability, which are critical for their development as therapeutic agents .
Properties
IUPAC Name |
4,5-dimethoxy-2-methylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7-4-9(12-2)10(13-3)5-8(7)6-11/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSAUKQRVYDVMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460112 |
Source
|
Record name | Benzonitrile, 4,5-dimethoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58814-69-0 |
Source
|
Record name | Benzonitrile, 4,5-dimethoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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